molecular formula C10H9F3O B14038514 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one

Cat. No.: B14038514
M. Wt: 202.17 g/mol
InChI Key: INTJNYJCYRZZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzene with acetone in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9F3O/c1-6(14)4-7-2-3-8(10(12)13)5-9(7)11/h2-3,5,10H,4H2,1H3

InChI Key

INTJNYJCYRZZHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.